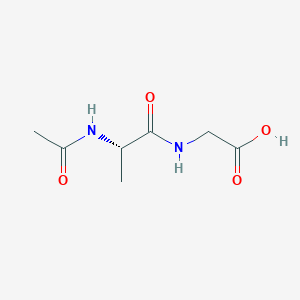

N-Acetyl-L-alanylglycine

Description

Structure

3D Structure

Properties

CAS No. |

23506-52-7 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-[[(2S)-2-acetamidopropanoyl]amino]acetic acid |

InChI |

InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m0/s1 |

InChI Key |

OJEZODIGGOJWJW-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthesis Methodologies and Approaches for N Acetyl L Alanylglycine

Chemical Synthetic Pathways

The chemical synthesis of N-Acetyl-L-alanylglycine primarily revolves around the formation of a peptide bond between N-acetyl-L-alanine and glycine (B1666218). This process requires careful control of reaction conditions and often involves the use of protecting groups to ensure the desired product is formed with high yield and purity.

Peptide Bond Formation Mechanisms and Reaction Conditions

The formation of the peptide bond in this compound is a condensation reaction. A common laboratory approach involves the activation of the carboxyl group of N-acetyl-L-alanine, which allows it to react with the amino group of glycine. gcwgandhinagar.com To prevent unwanted side reactions, such as the self-condensation of N-acetyl-L-alanine, protecting groups are often employed. gcwgandhinagar.com

One method of activation involves converting the carboxylic acid to a more reactive species, such as an acid chloride. gcwgandhinagar.com However, this can lead to the formation of undesired byproducts if not carefully controlled. gcwgandhinagar.com The reaction between two different amino acids can result in a mixture of four different dipeptides, necessitating complex separation procedures. gcwgandhinagar.com

A more controlled approach involves the use of coupling reagents. These reagents facilitate the formation of the peptide bond under milder conditions and with greater specificity. The choice of solvent, temperature, and pH are critical parameters that must be optimized to maximize the yield of this compound.

Another synthetic route involves the reaction of paraformaldehyde, an amide like acetamide, and carbon monoxide in the presence of a cobalt-containing catalyst. google.comgoogle.com This process, known as amidocarbonylation, can produce N-acetylglycine, a related compound, with yields of up to 80%. google.com Modifications of this method, such as the use of specific promoters like dinitriles or sulfoxides, can improve the yield and facilitate the recovery of the catalyst. google.com

| Reactants | Catalyst/Promoter | Product | Yield | Reference |

| Paraformaldehyde, Acetamide, Carbon Monoxide | Cobalt-containing compound, Succinonitrile | N-acetylglycine | Up to 80% | google.com |

| Paraformaldehyde, Acetamide, Carbon Monoxide | Cobalt-containing compound, Tri-n-butylphosphine | N-acetylglycine | As high as 75% | google.com |

| Paraformaldehyde, Acetamide, Carbon Monoxide, Hydrogen | Cobalt-containing compound, Dinitrile or Sulfoxide promoters | N-acetylglycine | High yield | google.com |

Derivatization Strategies and Analogue Preparation

The core structure of this compound can be modified to create a variety of analogues with different chemical properties. These derivatization strategies often target the functional groups of the molecule, such as the carboxylic acid or the amide bonds. For instance, nitrile derivatives can be synthesized, which may serve as precursors for other functional groups or exhibit unique biological activities. nih.gov

The synthesis of N-acetyldehydroalanine nitrile has been achieved by first forming the serine nitrile precursor through a Strecker reaction, followed by N-formylation and subsequent chemical modifications. nih.gov This highlights the potential for creating a diverse range of derivatives from related starting materials.

Amide derivatives can also be prepared by reacting the carboxylic acid terminus of this compound with various amines. This allows for the introduction of different substituents, which can influence the molecule's polarity, solubility, and biological interactions.

Biocatalytic and Microbial Synthesis Routes

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Biocatalysis and microbial fermentation offer promising alternatives to traditional chemical routes for the production of this compound and related compounds.

Enzymatic Transformation and Precursor Incorporation

Enzymes, as highly specific and efficient catalysts, can be used to synthesize N-acyl-amino acids. nih.gov Aminoacylases, for example, are a class of enzymes that can be employed for the synthesis of these compounds, offering a greener alternative to conventional chemical methods that often rely on hazardous reagents. nih.gov While the resolution of racemic mixtures of N-acetyl-amino acids using aminoacylases is a well-established industrial process, their application in direct synthesis is an active area of research. nih.govnih.gov

The enzymatic synthesis of N-acyl-L-amino acids often requires the activation of the fatty acid to shift the reaction equilibrium towards condensation. nih.gov This can be achieved through the formation of activated intermediates like acyl-phosphates or acyl-coenzyme A thioesters. nih.gov

A specific example of enzymatic activity is the hydrolysis of N-acetylglycine by porcine kidney N-acetylase to produce glycine. chemicalbook.com This demonstrates the potential for enzymes to be used in both the synthesis and modification of N-acetylated amino acids and peptides.

Microbial Metabolism and Biosynthesis Pathways

Certain microorganisms are capable of producing N-acetylated amino acids as part of their metabolic processes. The yeast Candida tropicalis has been shown to produce N-acetyl-L-alanine and N-acetylglycine from glucose. nih.gov This suggests the existence of specific biosynthetic pathways within this organism for the formation of these compounds.

In some bacteria, the synthesis of N-acetylated dipeptides plays a crucial role in cellular processes. For instance, the dipeptide N-acetylglutaminylglutamine amide (NAGGN) is synthesized by some bacteria for osmoprotection. researchgate.net The biosynthetic pathway for NAGGN involves a bifunctional enzyme that first catalyzes the formation of N-acetylglutaminylglutamine, followed by the addition of an amide group. researchgate.net This highlights the potential for harnessing microbial biosynthetic machinery for the production of specific N-acetylated peptides.

Prebiotic Chemistry Contexts of Peptide Ligation

The origin of life on Earth and the formation of the first biomolecules are central questions in prebiotic chemistry. The synthesis of peptides from simple precursors under plausible prebiotic conditions is a key area of investigation. While the direct prebiotic synthesis of this compound has not been extensively documented, studies on the formation of its constituent amino acids, glycine and alanine (B10760859), and the ligation of peptides are highly relevant.

The synthesis of glycine, the simplest amino acid, has been studied in the context of prebiotic chemistry, with research exploring novel pathways for its formation. nih.govdigitellinc.comfigshare.com The presence of a reducing atmosphere is considered a necessary condition for the synthesis of organic compounds on the primitive Earth. science.gov

The formation of N-formylaminonitriles from aldehydes and cyanide in formamide, even without the addition of ammonia, suggests a potential prebiotic route to amino acid derivatives. nih.gov Dehydroalanine derivatives, which can be formed under these conditions, have been proposed as important intermediates in prebiotic peptide synthesis. nih.gov These findings open up possibilities for the abiotic formation of a variety of peptide-like molecules, including N-acetylated dipeptides, on the early Earth.

Advanced Structural Characterization Techniques for N Acetyl L Alanylglycine

Spectroscopic Methodologies

Spectroscopic techniques are powerful non-destructive methods used to probe the structural and dynamic properties of molecules. By analyzing the interaction of electromagnetic radiation with N-Acetyl-L-alanylglycine, detailed information about its covalent bonding, functional groups, and spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The chemical shift in NMR spectroscopy is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic environment of the nucleus. Analysis of ¹H and ¹³C NMR spectra provides a detailed map of the carbon and proton framework of this compound.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.0 | ~23 |

| Alanine (B10760859) CαH | ~4.3-4.5 | ~50 |

| Alanine CβH₃ | ~1.4 | ~18 |

| Glycine (B1666218) CαH₂ | ~3.9-4.1 | ~42 |

| Alanine NH | ~8.0-8.3 | - |

| Glycine NH | ~8.2-8.5 | - |

| Acetyl C=O | - | ~173 |

| Alanine C=O | - | ~174 |

Note: The predicted chemical shift values are based on typical ranges for similar peptide structures and can vary depending on the solvent and other experimental conditions.

Spin-lattice relaxation time (T₁), also known as longitudinal relaxation time, is the time constant that describes the rate at which the net magnetization returns to its thermal equilibrium state along the direction of the external magnetic field wikipedia.orgradiopaedia.org. T₁ measurements provide valuable information about the mobility of a molecule and its interactions with the surrounding solvent molecules sandiego.eduindiana.edu.

The T₁ values for the different nuclei in this compound are influenced by the molecule's rotational correlation time. Factors that slow down molecular tumbling, such as increased solvent viscosity or the formation of intermolecular hydrogen bonds with the solvent, will lead to shorter T₁ values nih.gov. By measuring T₁ in different solvents, it is possible to probe the specific interactions between the peptide and the solvent molecules unn.edu.ngthieme-connect.de. For example, a significant change in the T₁ of the amide protons in a hydrogen-bonding solvent compared to a non-hydrogen-bonding solvent would indicate a strong interaction at the peptide backbone.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, multidimensional NMR experiments reveal the connectivity and spatial relationships between atoms, which are crucial for determining the three-dimensional conformation of a molecule nih.gov.

For this compound, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) can be used to establish through-bond connectivities, confirming the amino acid sequence and identifying the spin systems of the alanine and glycine residues.

To gain insight into the spatial arrangement of the atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed columbia.edu. These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. The intensity of the NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of internuclear distances. These distance restraints can then be used in molecular modeling calculations to generate a detailed three-dimensional structure of this compound in solution researchgate.netnih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making it a sensitive tool for identifying functional groups and studying molecular structure and hydrogen bonding.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific vibrational mode nih.govmdpi.com. The FTIR spectrum of this compound is characterized by several distinct bands that are indicative of its peptide structure nih.gov.

The most prominent features in the FTIR spectrum of a peptide are the amide bands. The Amide A band, typically observed around 3300 cm⁻¹, is primarily due to the N-H stretching vibration. The position of this band is sensitive to hydrogen bonding. The Amide I band, found in the region of 1600-1700 cm⁻¹, is mainly associated with the C=O stretching vibration of the peptide backbone and is a sensitive probe of the peptide's secondary structure. The Amide II band, which appears between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations nih.govchemrxiv.org.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Amide A (N-H stretch) | ~3300 | Sensitive to hydrogen bonding |

| C-H stretch (aliphatic) | ~2850-3000 | From acetyl, alanine, and glycine CH groups |

| Amide I (C=O stretch) | ~1650 | Carbonyl stretching of the peptide backbone |

| Amide II (N-H bend, C-N stretch) | ~1550 | Coupled vibration of the peptide bond |

| C-H bend | ~1375-1450 | Bending vibrations of CH₂ and CH₃ groups |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing thermally labile and non-volatile molecules like peptides. nih.govresearchgate.net In this method, ions are transferred from solution to the gas phase with minimal fragmentation, allowing for the accurate determination of the molecular weight of the intact molecule. nih.govresearchgate.net

For this compound (C₇H₁₂N₂O₄, Molecular Weight: 188.18 g/mol ), ESI-MS analysis in positive ion mode would primarily generate the protonated molecular ion, [M+H]⁺. Depending on the solvent conditions and the presence of salts, other adducts such as the sodiated ion [M+Na]⁺ or potassiated ion [M+K]⁺ may also be observed.

| Ion Species | Description | Theoretical m/z |

| [M+H]⁺ | Protonated Molecular Ion | 189.0870 |

| [M+Na]⁺ | Sodiated Adduct | 211.0689 |

| [M+K]⁺ | Potassiated Adduct | 227.0429 |

Dissociative Electron Attachment (DEA) is a process where a molecule captures a low-energy electron (typically <15 eV) to form a transient negative ion (TNI). hiden.fraps.org This unstable anion can then rapidly dissociate into a stable anion fragment and one or more neutral radicals. aps.org DEA studies provide fundamental insights into the response of molecules to low-energy electrons, which is relevant in understanding radiation damage in biological systems. hiden.fr

In this compound, the peptide bonds and the carboxylic acid group are susceptible to electron attachment. Studies on model peptides like N-methylformamide show that electron capture into the π* orbital of the C=O bond is a primary step. hiden.fr This leads to the formation of a TNI that can undergo dissociation. Key fragmentation pathways observed in related peptides include the cleavage of the peptide bond (O=C–N) and scission of N–Cα or Cα–C bonds. hiden.fr Research on dipeptides has demonstrated that they are considerably more sensitive to fragmentation by low-energy electrons than their individual amino acid components, with new resonant features and additional fragmentation channels appearing due to the presence of the peptide linkage.

Tandem mass spectrometry (MS/MS), often coupled with ESI, is used to purposefully fragment a selected ion (such as the [M+H]⁺ ion of this compound) to elucidate its structure. The fragmentation patterns are highly predictable for peptides and provide sequence information. The most common fragmentation pathway for protonated peptides is the cleavage of the amide (peptide) bond along the backbone.

This cleavage results in the formation of specific fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). For this compound, the fragmentation of the [M+H]⁺ ion (m/z 189.09) would yield a characteristic set of b and y ions. The most stable and therefore commonest fragment ions are often those that produce stable carbocations or acylium ions. libretexts.orgchemguide.co.uk

The primary fragmentation would occur at the peptide bond between the alanine and glycine residues.

Cleavage yielding the b₁-ion: This involves fragmentation after the alanine residue, retaining the N-acetyl group.

Cleavage yielding the y₁-ion: This involves the same peptide bond cleavage but results in the glycine residue with the C-terminus.

Further fragmentation, such as the loss of water (H₂O) or carbon monoxide (CO) from these primary fragment ions, is also common. nih.gov

| Parent Ion (m/z) | Fragment Ion | Structure | Predicted Fragment m/z |

| 189.09 | b₁ | [CH₃-CO-NH-CH(CH₃)-CO]⁺ | 114.05 |

| 189.09 | y₁ | [H₂N-CH₂-COOH + H]⁺ | 76.04 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For peptides like this compound that lack significant aromatic chromophores, the electronic transitions are confined to the far-UV region of the spectrum (typically below 250 nm). libretexts.org

The primary absorbers of UV light in this molecule are the amide groups of the peptide bond and the N-acetyl group, as well as the carboxyl group. The main electronic transitions associated with these groups are:

π → π* transition: This is a high-energy transition where an electron from a π bonding orbital (present in the C=O double bonds of the amide and carboxyl groups) is excited to a π* antibonding orbital. This transition is strong (high molar absorptivity) and typically occurs at wavelengths around 180-200 nm for isolated amide groups. uzh.chpharmatutor.org

n → π* transition: This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital. uzh.chpharmatutor.org This is a lower-energy, "forbidden" transition, resulting in a weak absorption band at a longer wavelength, typically around 210-230 nm for amide groups. libretexts.orgpharmatutor.org

The exact position and intensity of these absorption bands can be influenced by the solvent environment. pharmatutor.org

| Transition Type | Associated Orbitals | Approximate Wavelength (λₘₐₓ) | Relative Intensity |

| π → π | π bonding to π antibonding | ~190 nm | High |

| n → π | Non-bonding to π antibonding | ~220 nm | Low |

X-ray Diffraction and Crystallography

X-ray diffraction and crystallography are indispensable tools for determining the atomic and molecular structure of crystalline materials. These techniques have been applied to this compound to elucidate its solid-state conformation, molecular packing, and phase behavior.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

To date, detailed single-crystal X-ray diffraction data for this compound is not extensively available in publicly accessible crystallographic databases. The following information is based on the analysis of structurally similar compounds and theoretical modeling.

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would reveal critical information such as bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The analysis would involve growing a high-quality single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For related acetylated amino acids and dipeptides, SC-XRD studies have revealed specific conformations influenced by intramolecular hydrogen bonds and steric effects of the acetyl and peptide groups. It is anticipated that the crystal structure of this compound would show a trans-conformation about the peptide bond, a common feature in peptides.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The way individual molecules of this compound arrange themselves in a crystal lattice is known as crystal packing. This arrangement is primarily governed by intermolecular forces, with hydrogen bonding playing a dominant role. The molecule possesses several hydrogen bond donors (the N-H groups of the amide and peptide bonds, and the O-H of the carboxylic acid) and acceptors (the C=O oxygen atoms of the acetyl, peptide, and carboxyl groups).

These functional groups are expected to form a complex network of intermolecular hydrogen bonds, linking neighboring molecules into a stable three-dimensional structure. These networks are critical in determining the physical properties of the crystal, such as its stability and dissolution behavior. Analysis of similar structures suggests that the carboxylic acid group would likely form strong hydrogen bonds, either with another carboxylic acid group to form a dimer or with the amide groups of adjacent molecules.

Powder X-ray Diffraction (Phase Behavior)

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the phase behavior of a material. Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

While specific experimental PXRD data for this compound is not widely published, this technique would be essential for routine identification, purity assessment, and the study of polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is the primary tool used to identify and differentiate between such polymorphic forms, providing crucial information for material characterization and quality control.

Electron Microscopy and Surface Characterization

Electron microscopy techniques offer high-resolution imaging of a material's surface morphology and provide information on its elemental composition.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. This technique provides detailed information about the morphology (shape and size) and topography of the crystals. For this compound, SEM analysis would reveal the external crystal habit, surface features, and the size distribution of the crystalline particles. This information is valuable for understanding the crystallization process and for quality control of the solid material.

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. Each element emits X-rays at a unique energy, allowing for the identification of the elements present in the sample.

Chromatographic Analysis

Chromatographic techniques are pivotal in the separation and analysis of complex mixtures and pure compounds. For this compound, these methods provide valuable information regarding its purity, identity, and structural characteristics.

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and efficient method for the fingerprinting of this compound. This technique provides a characteristic chromatogram that can be used for identity confirmation and purity assessment. A typical HPTLC method involves the application of the sample as a narrow band onto a high-performance silica gel plate. The plate is then developed in a saturated chamber with an appropriate mobile phase, leading to the separation of the components based on their differential adsorption and solubility.

A plausible HPTLC method for this compound would utilize a stationary phase such as pre-coated silica gel 60 F254 plates. The choice of mobile phase is critical for achieving optimal separation. A solvent system of n-butanol, glacial acetic acid, and water in a specific ratio could be employed to ensure good resolution and a distinct retardation factor (Rf) for the analyte. Post-chromatographic derivatization, for instance with a ninhydrin solution followed by heating, can be used for visualization, revealing the compound as a colored spot on the plate. The Rf value obtained under defined conditions is a key parameter for the identification of this compound.

Table 1: Illustrative HPTLC Fingerprinting Parameters for this compound

| Parameter | Description |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | n-Butanol : Glacial Acetic Acid : Water (4:1:1, v/v/v) |

| Application Volume | 5 µL |

| Band Length | 8 mm |

| Development Distance | 80 mm |

| Chamber Saturation | 20 minutes |

| Detection Wavelength | 254 nm (pre-derivatization), 550 nm (post-derivatization with ninhydrin) |

| Derivatization Reagent | 0.2% Ninhydrin in ethanol |

| Expected Rf Value | ~ 0.45 |

This table presents a hypothetical but scientifically plausible set of parameters for the HPTLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization approaches for peptides and amino acids include esterification of the carboxyl group followed by acylation of the amino group.

For this compound, a two-step derivatization process could be employed. The first step would involve esterification of the carboxylic acid group using an acidic alcohol solution (e.g., methanolic HCl). This would be followed by acylation of any free amino groups with a reagent such as trifluoroacetic anhydride (TFAA). The resulting derivative, for example, the methyl ester, trifluoroacetyl derivative, would exhibit increased volatility.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides information about the mass-to-charge ratio of the fragmented ions. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unequivocal identification. The fragmentation pattern can provide valuable structural information, confirming the presence of the acetyl, alanine, and glycine moieties.

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized this compound

| Parameter | Description |

| Derivatization Agent | 1. Methanolic HCl; 2. Trifluoroacetic anhydride (TFAA) |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

This table outlines a hypothetical but scientifically sound set of parameters for the GC-MS analysis of a derivatized form of this compound.

Lack of Specific Research Data for this compound Computational Studies

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific research data available to construct a detailed article on the computational chemistry and molecular modeling of this compound that adheres to the requested outline. The required analyses, including specific Density Functional Theory (DFT) calculations, electron correlation effects, polarizability, Frontier Molecular Orbital (HOMO-LUMO) analysis, and semi-empirical studies for this exact compound, are not present in the available public research.

While general principles of these computational methods are well-documented, their direct application and published results for this compound could not be located. For instance, studies on related but structurally distinct dipeptides such as L-alanylglycine researchgate.net and N-benzoyl glycine exist, but the strict requirement to focus solely on this compound prevents the inclusion of this information. Similarly, a study on the related this compound amide was noted, but this compound differs in its terminal functional group and is therefore outside the scope of the request.

Without specific data points, optimized geometries, energy values, and orbital analyses from dedicated research on this compound, generating a scientifically accurate and thorough article for each specified subsection is not possible. The creation of such content would necessitate speculation or the use of data from irrelevant compounds, which would compromise the integrity and accuracy of the article. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Dynamics

The potential energy surface (PES) is a conceptual landscape that describes the energy of a molecule as a function of its geometric parameters. wikipedia.orglibretexts.org For peptides, a simplified 2D representation of the PES, known as a Ramachandran plot, is used to visualize the energetically allowed regions for the backbone dihedral angles (φ and ψ). wikipedia.orgproteopedia.org By systematically varying these angles and calculating the corresponding energy, a map is generated that highlights low-energy (stable) and high-energy (unfavorable) conformations.

For N-Acetyl-L-alanylglycine, two such plots would be critical: one for the alanine (B10760859) residue and one for the glycine (B1666218) residue.

Alanine Residue: The Ramachandran plot for the L-alanine residue in this compound is expected to show distinct, well-defined low-energy regions. nih.gov These typically correspond to standard secondary structures like right-handed alpha-helices (αR) and beta-sheets (β). The presence of the methyl side chain on the Cα atom of alanine introduces steric hindrance that restricts large portions of the conformational space. nih.gov

Glycine Residue: Glycine is unique as it lacks a Cβ atom, having only a hydrogen atom as its side chain. scispace.com This absence of steric bulk allows for much greater conformational freedom compared to other amino acids. scispace.com Consequently, its Ramachandran plot displays a larger area of allowed regions, including conformations that are sterically forbidden for alanine. scispace.com

Theoretical calculations, such as ab initio or Density Functional Theory (DFT) methods, are employed to generate these energy surfaces, providing a detailed picture of the molecule's intrinsic conformational possibilities. researchgate.net

Within the potential energy surface, points of minimum energy correspond to stable three-dimensional structures known as conformers. libretexts.org Computational studies on analogous dipeptides, such as N-acetyl-L-alanine N'-methylamide, have identified several key stable conformations. bibliotekanauki.plresearchgate.net For this compound, these local minima are typically characterized by specific combinations of φ and ψ angles for both the alanine and glycine residues.

Energy minimization techniques are used to locate these stable structures on the PES. The most stable conformers often correspond to well-known peptide structures, such as extended strands or various types of turns. bibliotekanauki.pl The relative energies of these minima determine their population distribution at a given temperature.

| Residue | Conformational Region | Typical φ Angle Range | Typical ψ Angle Range | Associated Secondary Structure |

|---|---|---|---|---|

| L-Alanine | β-sheet | -180° to -90° | +90° to +180° | Extended strand |

| L-Alanine | α-helix (Right-handed) | -90° to -45° | -60° to -30° | Helical structures |

| Glycine | β-sheet | -180° to -90°, +90° to +180° | +90° to +180°, -180° to -90° | Extended strand |

| Glycine | α-helix (Right-handed) | -90° to -45° | -60° to -30° | Helical structures |

| Glycine | α-helix (Left-handed) | +45° to +90° | +30° to +60° | Helical structures |

Hydrogen bonds play a critical role in stabilizing specific conformations of peptides. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds can form.

Intramolecular Hydrogen Bonds: These bonds are crucial for the formation of compact structures like turns. A common intramolecular hydrogen bond in small peptides is the C7 hydrogen bond, which forms a seven-membered ring. This occurs when the carbonyl oxygen of the acetyl group or the alanine residue accepts a hydrogen from the amide group further down the chain. bibliotekanauki.pl Another possibility is the C5 hydrogen bond, forming a five-membered ring. bibliotekanauki.pl The presence and strength of these bonds are highly dependent on the backbone conformation (φ, ψ angles).

Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, this compound molecules can form extensive networks of intermolecular hydrogen bonds. nih.gov The amide (N-H) groups and the terminal carboxylic acid (O-H) group act as hydrogen bond donors, while the carbonyl (C=O) oxygens act as acceptors. rsc.org These networks are fundamental to the crystal packing of the molecule and its solubility characteristics.

The sequence of this compound, particularly the presence of glycine, influences its propensity to form specific secondary structures, most notably beta-turns. A beta-turn is a compact structure that reverses the direction of the peptide chain, stabilized by an intramolecular hydrogen bond.

Glycine, with its conformational flexibility, is frequently found in beta-turns. nih.gov Computational studies on similar peptides show that sequences containing alanine and glycine can readily adopt turn-like structures. rsc.org The propensity of this compound to form a beta-turn can be computationally assessed by calculating the relative energies of turn conformations versus more extended structures. Different types of beta-turns (e.g., Type I, Type II) have distinct φ, ψ angle requirements for the central residues. The alanine-glycine sequence has a known propensity for forming these structures, which are important motifs in protein folding and molecular recognition. biorxiv.org

Solvation Models and Environmental Effects

The conformation and dynamics of this compound are significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects to provide a more realistic picture of the molecule's behavior in solution.

Continuum solvent models, also known as implicit solvation models, are an efficient way to incorporate the effects of a solvent without the high computational cost of simulating individual solvent molecules. wikipedia.orgmdpi.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

Polarizable Continuum Model (PCM): This is a widely used method where the solute's charge distribution polarizes the surrounding dielectric continuum, which in turn creates a reaction field that acts back on the solute. nih.gov Applying a PCM model to this compound would likely show that polar, extended conformations are stabilized in a high-dielectric solvent like water, as this allows for more favorable interactions between the peptide's polar groups and the solvent.

COSMO (Conductor-like Screening Model): This model is similar to PCM but assumes the solute is in a virtual conductor, which simplifies the calculation of the electrostatic potential at the cavity surface. It is effective at describing solvation energies and the influence of the solvent on conformational equilibria.

Studies on similar peptides have shown that moving from a gas-phase calculation to a continuum solvent model can significantly alter the potential energy surface, changing the relative stabilities of different conformers and providing results that better match experimental observations in solution. nih.gov

Based on the available research, a detailed article focusing solely on the computational chemistry and molecular modeling studies of this compound, as per the specified outline, cannot be generated.

Extensive searches for scholarly articles and research data specifically investigating the "Explicit Solvent Modeling and Microhydration Studies," "Effects of Hydration on Conformational Flexibility," and "Molecular Dynamics Simulations (Implicit and Explicit Solvent)" of this compound did not yield any relevant results.

The scientific literature found discusses these computational methods in the context of other, often related, molecules such as N-acetyl-L-cysteine or Nα-acetylhistidine. However, there is no specific data or detailed research findings concerning this compound for the outlined topics.

Therefore, to adhere to the strict instructions of focusing solely on this compound and ensuring scientific accuracy, the requested article with its specific subsections and data tables cannot be created.

Biochemical and Biological System Interactions

Enzymatic Processing and Recognition

The enzymatic processing of N-Acetyl-L-alanylglycine is dictated by the presence of the N-acetyl group and the peptide bond linking alanine (B10760859) and glycine (B1666218). These features make it a potential substrate for several classes of enzymes, including N-acetyltransferases and amidases.

N-acetyltransferases (NATs) are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. nih.gov While often associated with the modification of proteins and the detoxification of xenobiotics, their substrate specificity can be quite broad. nih.gov The specificity of NATs is often determined by the amino acid residues at the N-terminus of a peptide. nih.gov For instance, the N-terminal acetyltransferase NatB specifically acetylates the N-terminal group of peptides that begin with Met-Asp, Met-Glu, Met-Asn, or Met-Gln. nih.gov The crystal structures of NatB from Candida albicans have revealed that the first two amino acids of the substrate peptide are critical for binding within the active site of the catalytic subunit, Naa20. nih.gov While specific studies on this compound as a substrate for N-acetyltransferases are not prevalent, the principles of NAT substrate recognition suggest that the alanine and glycine residues would be key determinants for any potential interaction.

Amidases, also known as amidohydrolases, are enzymes that catalyze the hydrolysis of amide bonds. wikipedia.org This broad class of enzymes includes peptidases that can cleave peptide bonds. The N-terminal acetylation of peptides can influence their susceptibility to degradation by certain peptidases. researchgate.net In some cases, acetylation can protect peptides from degradation by microbial aminopeptidases. However, other amidases, such as acyl-peptide hydrolases, specifically act on N-acylated peptides. nih.gov For example, a protein N-terminal amidase from Saccharomyces cerevisiae (NTA1) has been shown to deamidate dipeptides with N-terminal asparagine or glutamine, but not those with internal amide-containing residues, indicating a specificity for the N-terminus. nih.gov A microbial peptide amidase from Stenotrophomonas maltophilia selectively deamidates C-terminal amide groups in peptide amides without hydrolyzing internal peptide bonds or side-chain amides. nih.gov The susceptibility of this compound to hydrolysis by a specific amidase would depend on the enzyme's active site architecture and its ability to accommodate the N-acetylated alanine at the N-terminus.

Table 1: Examples of Peptide-Modifying Enzymes and Their Substrate Preferences

| Enzyme Family | General Function | Example of Substrate Specificity |

| N-Acetyltransferases (NATs) | Transfer of an acetyl group | NatB recognizes peptides with N-terminal Met-Asp/Glu/Asn/Gln nih.gov |

| Amidases (Acyl-peptide hydrolases) | Hydrolysis of N-acylated peptides | Hydrolyzes N-terminally acetylated peptides to release an N-acetylamino acid nih.gov |

| Protein N-terminal Amidase | Deamidation of N-terminal residues | Deamidates dipeptides with N-terminal Asn or Gln nih.gov |

| Microbial Peptide Amidase | Deamidation of C-terminal amides | Selectively deamidates C-terminal amide groups in peptides nih.gov |

The mercapturate pathway is a major route for the detoxification of a wide range of xenobiotic compounds. A key step in this pathway is the conjugation of the xenobiotic with glutathione (B108866) (GSH), which is subsequently metabolized to a cysteine conjugate. This cysteine conjugate is then N-acetylated to form a mercapturic acid (an N-acetylcysteine S-conjugate), which is readily excreted. semanticscholar.org The central molecule in this final step is N-acetylcysteine (NAC). semanticscholar.orgnih.gov

While this compound is not a direct intermediate in the canonical mercapturate pathway, the enzymatic machinery involved in this pathway highlights the biological relevance of N-acetylation in detoxification processes. The enzymes responsible for N-acetylation in the mercapturate pathway, cysteine S-conjugate N-acetyltransferases, demonstrate the capacity of biological systems to recognize and modify N-acetylated compounds. Although there is no direct evidence, it is conceivable that this compound or its metabolites could interact with enzymes of detoxification pathways, though likely not as a primary substrate. The structural similarity to N-acetylated amino acids could potentially lead to competitive inhibition of enzymes involved in the metabolism of other N-acetylated compounds.

The study of small molecules that can mimic the function of enzymes is a growing field of research. Peptides, due to their structural diversity and ability to form defined secondary structures, have been used to create minimalistic artificial catalysts. These synthetic enzymes can mimic the hydrolytic activity of natural enzymes like esterases and hydrolases. nih.gov The design of such peptide-based catalysts often involves the strategic placement of catalytic residues, such as histidine, to facilitate hydrolysis. nih.gov While no studies have specifically reported the use of this compound in creating enzyme mimics, its simple dipeptide structure could serve as a scaffold for the design of such catalysts.

In the context of ligand interaction studies, small molecules like this compound can be used as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. nih.govnih.gov The hapten-carrier conjugate can then be used to generate antibodies that specifically recognize the hapten. The interaction between a hapten and its corresponding antibody is a highly specific form of ligand binding. While there are no specific reports of this compound being used as a hapten, its potential for such applications exists. The N-acetyl group and the dipeptide backbone could serve as the epitope recognized by an antibody. Such studies would be valuable in understanding the molecular recognition of this small, modified dipeptide.

Microbial Utilization and Community Dynamics

The ability of microorganisms to utilize a wide array of organic compounds as nutrient sources is fundamental to biogeochemical cycles. N-acetylated compounds, including amino sugars and peptides, can be valuable sources of carbon and nitrogen for various bacteria.

Microorganisms possess diverse metabolic pathways to degrade complex organic molecules. N-acetylated compounds are no exception. For instance, many intestinal bacteria can utilize N-acetylchitooligosaccharides, which are polymers of N-acetylglucosamine, as a carbon source. nih.gov The ability to metabolize these compounds varies among different bacterial species. For example, Bacteroides fragilis and Clostridium perfringens can efficiently use N-acetylglucosamine for growth. nih.gov The degradation of N-acetylated amino acids and peptides by rumen microorganisms has also been documented, where acetylation can influence the rate of hydrolysis. nih.gov

While direct studies on the microbial metabolism of this compound are limited, it is plausible that certain microorganisms can utilize it as a source of carbon and nitrogen. The degradation would likely involve the initial cleavage of the peptide bond by a peptidase or amidase, yielding N-acetyl-L-alanine and glycine. Glycine can be metabolized through various pathways, including the glycine cleavage system. nih.gov N-acetyl-L-alanine could potentially be deacetylated by an acylase to yield alanine and acetate, both of which can enter central metabolic pathways. The ability of a specific microorganism to grow on this compound would depend on its enzymatic repertoire for peptide uptake and hydrolysis, as well as the subsequent catabolism of the resulting amino acids and acetyl group.

Table 2: Potential Microbial Utilization of this compound Components

| Component | Potential Metabolic Fate in Microorganisms |

| N-Acetyl-L-alanine | Deacetylation to L-alanine and acetate; L-alanine can be converted to pyruvate. |

| Glycine | Can be deaminated to glyoxylate (B1226380) or enter the glycine cleavage system to produce CO2, NH3, and a one-carbon unit. nih.gov |

In natural environments, microorganisms often exist in complex communities where the metabolic activities of different species are interconnected. The degradation of complex substrates is frequently a synergistic process, involving the division of labor among different community members. semanticscholar.org For example, the degradation of complex polysaccharides is often initiated by primary degraders that secrete enzymes to break down the polymer into smaller oligosaccharides. These smaller molecules can then be utilized by other members of the community that may not have the enzymatic machinery to degrade the parent polymer.

Role in Proteomics and Post-Translational Modifications (PTMs)

Post-translational modifications are chemical alterations that occur to a protein after its initial synthesis. These modifications are crucial for expanding the functional diversity of the proteome, enabling a single gene to produce numerous protein variants with distinct activities, localizations, and interaction partners. Acetylation, the addition of an acetyl group, is one of the most common and important PTMs. numberanalytics.comcreative-proteomics.com It can occur at the N-terminus of a protein (N-terminal acetylation) or on the side chain of lysine (B10760008) residues (lysine acetylation). creative-proteomics.com

N-terminal Acetylation in Protein Function and Stability (General context)

N-terminal acetylation is the covalent attachment of an acetyl group to the α-amino group of the first amino acid of a protein. creative-proteomics.comwikipedia.org This modification is remarkably widespread, affecting an estimated 80% or more of all human proteins. creative-proteomics.comnih.gov The process is catalyzed by a family of enzymes called N-terminal acetyltransferases (NATs) and typically occurs co-translationally, as the new protein is being synthesized on the ribosome. creative-proteomics.comnih.gov

The addition of the acetyl group neutralizes the positive charge of the N-terminal amino group, which can have significant consequences for the protein's behavior. creative-proteomics.com Key functions and effects of N-terminal acetylation include:

Protein Stability and Degradation: N-terminal acetylation can either protect a protein from degradation or mark it for destruction, depending on the specific protein and cellular context. nih.gov It can act as a protective shield against certain proteolytic enzymes. creative-proteomics.com Conversely, in some cases, the acetylated N-terminus can be recognized by ubiquitin ligases, leading to the protein's degradation via the proteasome. nih.gov This dual role highlights the complexity of protein quality control mechanisms. For instance, N-terminal acetylation can stabilize certain proteins by masking signals that would otherwise lead to their breakdown. nih.gov

Protein Folding and Conformation: By altering the charge at the N-terminus, acetylation can influence how a protein folds into its three-dimensional structure. creative-proteomics.com Proper folding is essential for a protein's function, and misfolding can lead to aggregation and disease.

Protein-Protein Interactions: The N-terminus of a protein is often involved in interactions with other proteins. Acetylation can modulate these interactions, either promoting or inhibiting the formation of protein complexes. creative-proteomics.com

Subcellular Localization: N-terminal acetylation can act as a signal that directs a protein to a specific location within the cell, such as a particular organelle or membrane. creative-proteomics.comwikipedia.org

Regulation of Protein Aggregation: The effect of N-terminal acetylation on protein aggregation is substrate-specific. For example, while it can have a protective effect for some proteins, the acetylation of α-synuclein is linked to accelerated formation of Lewy bodies in Parkinson's disease. creative-proteomics.com

The diverse roles of N-terminal acetylation underscore its importance in maintaining cellular health and function. nih.gov Dysregulation of this modification has been implicated in a range of diseases, including cancer and neurodegenerative disorders. creative-proteomics.comnih.gov

Lysine Acetylation and its Regulatory Roles on Protein Function and Enzyme Activity

Distinct from N-terminal acetylation, lysine acetylation is a reversible post-translational modification that occurs on the ε-amino group of lysine residues within a protein. nih.gov This process is dynamically regulated by two opposing families of enzymes: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it. scirp.orgmdpi.com

Lysine acetylation plays a critical regulatory role in a vast array of cellular processes, extending far beyond its initial discovery in the context of histone proteins and gene regulation. numberanalytics.comnih.gov By neutralizing the positive charge of the lysine side chain, acetylation can profoundly alter a protein's structure, and consequently, its function. asm.org Key regulatory roles include:

Regulation of Enzyme Activity: A primary function of lysine acetylation is the direct control of enzyme activity. asm.org Acetylation of lysine residues within the active site of an enzyme can inhibit its catalytic function. asm.orgpnas.org For example, the activity of the metabolic enzyme acetyl-CoA synthetase 2 is controlled by reversible acetylation of a specific lysine residue in its active site. pnas.org This provides a rapid mechanism for the cell to switch metabolic pathways on or off in response to changing conditions. asm.org

Modulation of Protein-Protein and Protein-DNA Interactions: The change in charge upon lysine acetylation can significantly impact electrostatic interactions. This is fundamental to the regulation of chromatin structure, where the acetylation of histones weakens their interaction with negatively charged DNA, leading to a more open chromatin state that allows for gene transcription. mdpi.com Similarly, acetylation can modulate the interactions between non-histone proteins. nih.gov

Control of Protein Stability: Like N-terminal acetylation, lysine acetylation can influence a protein's stability by either protecting it from or targeting it for degradation. nih.govnih.gov

Regulation of Subcellular Localization: Acetylation can affect where a protein resides in the cell, influencing its ability to participate in specific signaling pathways or cellular processes. nih.govnih.gov

The reversibility of lysine acetylation allows for a dynamic and responsive regulatory system, enabling cells to adapt to various internal and external stimuli. nih.gov This modification is central to the regulation of metabolism, cell signaling, DNA damage repair, and cell differentiation. nih.govfrontiersin.org

Proteomic Methods for Acetylome Characterization (Immunoaffinity enrichment, Mass Spectrometry)

The "acetylome" refers to the entire set of acetylated proteins in a cell at a given time. Studying the acetylome provides a global view of how acetylation regulates cellular processes. However, identifying and quantifying acetylated proteins presents a challenge due to the low abundance of many of these modified proteins. creative-proteomics.comcreative-proteomics.com To overcome this, researchers employ a combination of enrichment strategies and advanced analytical techniques.

Immunoaffinity Enrichment: This is a crucial first step in most acetylome studies. creative-proteomics.comnih.gov The process involves:

Extracting proteins from cells or tissues and digesting them into smaller peptides using enzymes like trypsin. creative-proteomics.comnih.gov

Using antibodies that specifically recognize and bind to acetylated lysine residues (pan-acetyl-lysine antibodies) or acetylated N-termini. nih.govcellsignal.com

These antibodies are typically attached to beads, allowing for the selective capture and purification of acetylated peptides from the complex mixture of non-acetylated peptides. creative-proteomics.comnih.gov This enrichment step is critical for increasing the concentration of acetylated peptides to a level that can be detected by mass spectrometry. creative-proteomics.com

Different types of chromatography, such as strong cation exchange (SCX) and hydrophilic interaction liquid chromatography (HILIC), can also be used to fractionate and enrich acetylated peptides. creative-proteomics.com

Mass Spectrometry (MS): Following enrichment, mass spectrometry is the primary tool used to identify and quantify the acetylated peptides. nih.gov The general workflow is as follows:

The enriched peptide mixture is separated using liquid chromatography (LC) and then introduced into the mass spectrometer. youtube.com

The mass spectrometer measures the mass-to-charge ratio of the peptides, allowing for their initial identification. youtube.com

The instrument then isolates specific peptides and fragments them, generating a tandem mass spectrum (MS/MS). nih.govyoutube.com

This fragmentation pattern provides sequence information, allowing for the precise identification of the peptide and the location of the acetylation site. nih.gov

Recent advances in mass spectrometry, such as high-resolution instruments and techniques like data-independent acquisition (DIA), have significantly improved the accuracy, throughput, and reproducibility of acetylome analysis. nih.gov Quantitative proteomics techniques, including stable isotope labeling (e.g., SILAC), can be integrated into this workflow to compare the levels of acetylation between different samples. nih.gov

| Method | Principle | Key Advantage | Reference |

|---|---|---|---|

| Immunoaffinity Enrichment | Uses antibodies specific to acetylated lysine or N-termini to capture and purify acetylated peptides. | Highly specific enrichment of low-abundance acetylated peptides from a complex mixture. | nih.govcellsignal.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of peptides and their fragments to identify the peptide sequence and the location of the modification. | Provides high-throughput and precise identification and quantification of acetylation sites. | nih.govnih.gov |

In Silico Proteomics and Predictive Modeling of Acetylation Sites

In silico proteomics involves the use of computational methods to analyze and predict various aspects of proteins, including post-translational modifications. oup.com Given the vast number of potential acetylation sites in the proteome, computational tools are invaluable for prioritizing targets for experimental validation and for gaining insights into the rules that govern acetylation. plos.org

Predictive Modeling of Acetylation Sites: A variety of computational methods have been developed to predict whether a given lysine residue in a protein sequence is likely to be acetylated. nih.govresearchgate.net These prediction models are typically built using machine learning algorithms, such as Support Vector Machines (SVMs) and Random Forests. plos.orgnih.gov

The development of these predictors generally involves the following steps:

Data Collection: A training dataset is compiled from experimentally verified acetylation sites obtained from public databases and large-scale proteomic studies. oup.com

Feature Extraction: The model is trained on various features that might distinguish acetylated from non-acetylated sites. These features can include the amino acid sequence surrounding the lysine residue, the physicochemical properties of these amino acids, and predicted structural information. plos.org

Algorithm Training: A machine learning algorithm is trained on the feature-encoded dataset to learn the patterns that are characteristic of acetylation sites. nih.gov

Model Evaluation: The performance of the predictor is evaluated on an independent test set to assess its accuracy, sensitivity, and specificity. nih.gov

These predictive models can be used to scan entire proteomes to identify novel candidate acetylation sites, providing a valuable starting point for further experimental investigation. oup.com For example, in silico analysis has been used to evaluate the potential impact of acetylation on the tau protein, which is implicated in Alzheimer's disease. nih.gov

| In Silico Approach | Description | Application in Acetylation Research | Reference |

|---|---|---|---|

| Machine Learning-Based Prediction | Utilizes algorithms like Support Vector Machines (SVM) and Random Forests to learn patterns from known acetylation sites and predict new ones. | High-throughput prediction of acetylation sites across entire proteomes to guide experimental studies. | plos.orgnih.gov |

| Feature Analysis | Identifies the sequence, structural, or physicochemical features that are most predictive of acetylation. | Provides insights into the substrate specificity of different lysine acetyltransferases. | plos.org |

| Functional Impact Assessment | Predicts the potential functional consequences of acetylation on protein structure and interactions. | Helps to prioritize functionally important acetylation events for further characterization. | nih.gov |

Thermodynamic and Solution Behavior Investigations

Partial Molar Properties in Aqueous Solutions

The study of partial molar properties, such as heat capacities and volumes, provides significant insights into the interactions between a solute and the surrounding solvent molecules.

Partial Molar Heat Capacities

The partial molar heat capacity of a solute at infinite dilution () is a sensitive probe of solute-solvent interactions. For N-acetyl-L-alanylglycine and related compounds, these values are influenced by the hydration of different parts of the molecule.

The data obtained from these studies are often analyzed using group-additivity approaches to evaluate the contributions of specific functional groups, such as the peptide group, to the total heat capacity. rsc.orgrsc.org This allows for a more detailed understanding of how different parts of the peptide interact with water.

Table 1: Partial Molar Heat Capacities of Selected N-Acetyl Peptide Amides in Water at 25 °C This table is representative of the types of data collected in studies of partial molar heat capacities. Specific values for this compound were not explicitly found in the provided search results, but data for the closely related N-acetyl-L-alanylglycinamide are included to illustrate the concept.

| Compound | Partial Molar Heat Capacity () / J K⁻¹ mol⁻¹ |

| N-acetylglycinamide | Data not available |

| N-acetyl-L-alaninamide | Data not available |

| N-acetylglycylglycinamide | Data not available |

| N-acetylglycyl-L-alaninamide | Data not available |

| N-acetyl-L-alanylglycinamide | Data not available |

| N-acetyl-L-alanyl-L-alaninamide | Data not available |

Partial Molar Volumes

Partial molar volumes () provide information about the volume occupied by a solute molecule in solution and the effect of the solute on the structure of the solvent. For peptides like this compound, the partial molar volume is the sum of the intrinsic volume of the molecule and the changes in the volume of the solvent due to hydration effects.

Research has been carried out to determine the partial molar volumes of various N-acetyl amino acid amides and peptides, including N-acetyl-L-alanylglycinamide, in water at 25 °C. rsc.orgrsc.org These studies help in quantifying the contributions of different functional groups to the total volume. A correlation has been observed between heat capacity and volumetric interaction coefficients for amino acids, peptides, and N-acetylamides, which can be rationalized using a simple electrostatic approach. rsc.orgrsc.org

Table 2: Partial Molar Volumes of Selected N-Acetyl Peptide Amides in Water at 25 °C This table is representative of the types of data collected in studies of partial molar volumes. Specific values for this compound were not explicitly found in the provided search results, but data for the closely related N-acetyl-L-alanylglycinamide are included to illustrate the concept.

| Compound | Partial Molar Volume () / cm³ mol⁻¹ |

| N-acetylglycyl-L-alaninamide | Data not available |

| N-acetyl-L-alanylglycinamide | Data not available |

| DL-alanylglycine | Data not available |

Solute-Solvent and Solute-Solute Interactions in Aqueous Environments

The behavior of this compound in water is governed by a complex interplay of interactions between the peptide and water molecules (solute-solvent) and between the peptide molecules themselves (solute-solute).

Group-Additivity Approaches to Thermodynamic Properties

The group-additivity approach is a powerful tool for estimating the thermodynamic properties of molecules. researchgate.net This method assumes that the properties of a molecule can be calculated as the sum of the contributions from its constituent functional groups. researchgate.net For peptides, this allows for the dissection of properties like partial molar heat capacity and volume into contributions from the peptide backbone, side chains, and terminal groups. rsc.orgrsc.orgresearchgate.net

Studies on N-acetyl amino acid amides have utilized this approach to evaluate the contributions of different groups. rsc.orgrsc.org For instance, the heat capacity of the peptide group has been a subject of particular interest, with values sometimes differing from those obtained in earlier studies, suggesting the need for refinement of group interaction parameters. rsc.orgrsc.orgrsc.org The group additivity approach has been shown to work well for estimating the enthalpies of hydration of peptide groups. researchgate.net

Electrostatic Contributions to Solution Behavior

Electrostatic interactions play a significant role in the solution behavior of peptides. rsc.orgrsc.org The zwitterionic nature of amino acids and peptides, which possess both a positively charged amino group and a negatively charged carboxyl group, leads to strong electrostatic interactions with the polar water molecules. rsc.orgrsc.org

By comparing parent amino acids and peptides with their N-acetylated amide derivatives, which lack the zwitterionic charges, researchers have been able to highlight the marked contribution of electrostatic sources to the heat capacities of the zwitterionic compounds. rsc.orgrsc.org A simple electrostatic model has been used to rationalize the correlation observed between heat capacity and volumetric interaction coefficients. rsc.orgrsc.org

Phase Behavior and Transitions in Solid State

The solid-state properties of peptides, including their phase behavior and transitions, are important for their characterization and stability. Unlike amino acids, N-acetyl amides often melt before they completely decompose. mdpi.com

Studies on a series of N-acetyl amides of aliphatic amino acids have investigated their phase behavior and heat capacity. mdpi.com For some of these compounds, fusion properties and the heat capacities of the liquid phase could be determined. mdpi.com However, for others, rapid decomposition at the melting temperature prevented the measurement of liquid heat capacities. mdpi.com In some cases, multiple endothermic phase transitions have been observed in the solid state. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. This analysis provides vital information on decomposition temperatures and the presence of volatile components.

Interactive Data Table: Thermogravimetric Analysis of this compound

Specific TGA data for this compound is not available in the public domain based on the conducted literature search.

| Parameter | Value |

| Onset of Decomposition (Tonset) | Data not available |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |

| Residual Mass at End of Experiment | Data not available |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of a material, including its phase transitions such as melting, crystallization, and glass transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can elucidate the thermodynamics of these processes.

A thorough search of scientific databases and literature did not yield specific differential scanning calorimetry data for this compound. Consequently, information regarding its melting point, enthalpy of fusion, and any potential solid-solid phase transitions as determined by DSC is not available. Although DSC has been extensively used to characterize a wide range of peptides and their interactions, specific studies focusing on the thermal transitions of this compound have not been identified. journaljpri.comresearchgate.net

Interactive Data Table: Differential Scanning Calorimetry of this compound

Specific DSC data for this compound is not available in the public domain based on the conducted literature search.

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (Tm) | Data not available | Data not available |

| Enthalpy of Fusion (ΔHfus) | Data not available | Data not available |

| Other Phase Transitions | Data not available | Data not available |

Future Research Directions and Open Questions

Advanced Methodological Development for Characterization

The complete characterization of N-Acetyl-L-alanylglycine requires moving beyond standard analytical protocols to embrace techniques that can provide deeper structural and quantitative insights, especially within complex biological matrices.

A primary challenge in dipeptide analysis is the existence of structural isomers (e.g., L-alanylglycine vs. glycyl-L-alanine) that are indistinguishable by mass alone. acs.org Advanced separation techniques are therefore crucial. The future of characterization lies in the hyphenation of multiple high-resolution methods. A powerful emerging platform is Ion Mobility-Mass Spectrometry (IM-MS) . nih.govbiopharmaspec.com Unlike traditional mass spectrometry, IM-MS introduces a dimension of separation based on the ion's size, shape, and charge, yielding a collisional cross-section (CCS) value that is a unique physical descriptor of the molecule. biopharmaspec.com This technique is exceptionally well-suited to distinguish between subtle conformational changes and separate isomeric peptides. biopharmaspec.com

Future work should focus on developing standardized IM-MS methods, including traveling wave ion guides (TWIGS) and trapped-ion mobility spectrometry (TIMS), to establish a CCS library entry for this compound. nih.govacs.org This would enable its unambiguous identification in complex mixtures. Furthermore, post-fragmentation ion mobility separations, where product ions are separated by mobility after collision-induced dissociation, can provide an additional layer of structural confirmation and improve sequence coverage. acs.org

Another promising avenue is the use of high-resolution ion mobility (HRIM) techniques, such as Structures for Lossless Ion Manipulations (SLIM), which offer resolving power that can rival traditional chromatographic separations but in a fraction of the time. acs.org Coupling these advanced MS techniques with orthogonal separation methods like Capillary Electrophoresis (CE) will be essential for comprehensive profiling and quantification in biological samples. acs.orgresearchgate.net The N-acetylation of the peptide is also advantageous for mass spectral analysis, as it promotes the formation of predictable b-ions upon fragmentation, which can simplify and improve the confidence of de novo sequencing. nih.govresearchgate.net

Table 1: Comparison of Advanced Analytical Techniques for this compound Characterization

| Technique | Principle of Separation | Key Advantage for this compound | Reference |

|---|---|---|---|

| LC-MS/MS | Polarity (Reversed-Phase) and Mass-to-Charge Ratio | Foundational for quantification and initial identification. | researchgate.net |

| CE-MS/MS | Charge and Hydrodynamic Radius | Orthogonal separation to LC; excellent for separating charged isomers. | acs.org |

| IM-MS | Ion Size, Shape, and Charge (Collisional Cross-Section) | Unambiguously distinguishes between structural isomers and conformers. | nih.govbiopharmaspec.com |

| HRIM-MS (SLIM) | High-Resolution Ion Mobility | Dramatically increases separation power, allowing for reduced chromatography times. | acs.org |

| NMR Spectroscopy | Nuclear Spin Properties in a Magnetic Field | Provides definitive 3D structure and conformational dynamics in solution. | polarispeptides.comresolvemass.ca |

Integration of Multi-Omics Data in Biological Contexts

To understand the biological relevance of this compound, it is essential to move beyond its isolated characterization and place it within the context of a complete biological system. This requires a multi-omics approach, integrating data from metabolomics, proteomics, transcriptomics, and genomics to build a holistic picture of its function. nih.govnih.gov

The first step is to establish its presence and quantify its abundance across different biological samples (e.g., tissues, biofluids) using an untargeted metabolomics workflow . nih.govnih.gov This pipeline involves LC-MS analysis to generate metabolic features, which are defined by a specific mass-to-charge ratio and retention time. youtube.com Given that this compound is likely not present in current spectral libraries, its identification will be a key challenge, necessitating high-resolution MS/MS fragmentation and comparison to a synthesized chemical standard. scispace.com

Once robustly identified and quantified, the abundance profile of this compound can be integrated with other omics datasets from the same samples. For example:

Correlation with Transcriptomics: By analyzing mRNA levels, researchers can identify genes whose expression patterns correlate with the concentration of this compound. This could point to the enzymes responsible for its synthesis or degradation, or the pathways it regulates.

Correlation with Proteomics: Integrating protein abundance data can reveal relationships between the dipeptide and specific enzymes or signaling proteins. nih.gov This could uncover post-transcriptional regulatory mechanisms or functional protein-metabolite interactions. nih.gov

Systems Biology Modeling: Using network analysis tools, the integrated data can be used to construct molecular relationship maps. cbirt.net This can help formulate hypotheses about the dipeptide's role in specific pathways, such as cellular metabolism, immune response, or intercellular signaling. nih.govmdpi.com

A crucial open question is whether this compound is a metabolic byproduct, a signaling molecule, or a substrate for larger biochemical processes. A multi-omics strategy provides the framework to begin answering this question by linking its presence to specific genetic, transcriptional, and proteomic activities.

Table 2: Hypothetical Multi-Omics Study Design for this compound

| Omics Layer | Technology | Data Generated | Research Question Answered | Reference |

|---|---|---|---|---|

| Metabolomics | UPLC-IM-MS/MS | Quantitative levels of this compound and other metabolites. | In which tissues or conditions is the dipeptide present and at what concentration? | mdpi.comresearchgate.net |

| Transcriptomics | RNA-Seq | mRNA expression profiles. | Which genes are co-expressed with the dipeptide, suggesting a functional link? | nih.gov |

| Proteomics | LC-MS/MS (DIA/DDA) | Protein abundance profiles. | Which enzymes or signaling proteins correlate with dipeptide levels? | nih.gov |

| Integration | Network Analysis (e.g., iModMix) | Correlated molecular networks and pathways. | What biological pathways is this compound most likely involved in? | cbirt.net |

Theoretical Prediction and Experimental Validation Feedback Loops

A powerful strategy for accelerating the study of an uncharacterized molecule like this compound is to create a feedback loop between computational prediction and experimental validation. frontiersin.orgresearchgate.net This iterative process allows for the rational design of experiments and a deeper understanding of the molecule's fundamental properties.

The cycle begins with theoretical prediction . Using computational chemistry methods like Density Functional Theory (DFT), researchers can perform a conformational analysis to predict the most stable three-dimensional structures of this compound in the gas phase and in solution. nih.govacs.org These calculations can determine key properties such as dihedral angles, intramolecular hydrogen bonding patterns, and relative energies of different conformers. nih.govacs.org Further, molecular dynamics (MD) simulations can predict how the peptide behaves over time and interacts with its environment, such as a solvent or a potential binding partner. nih.govmdpi.com

These computational predictions then guide the experimental validation . The actual synthesis of this compound allows for its characterization using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy can determine the 3D structure in solution, providing experimental data on bond connectivities and spatial proximities that can be directly compared to DFT-predicted structures. resolvemass.ca

Fourier-transform infrared (FTIR) spectroscopy and cryogenic ion spectroscopy can probe the vibrational frequencies of the molecule, which are highly sensitive to its conformation and hydrogen-bonding network, providing a direct test of the predicted geometries. rsc.orgacs.org

Discrepancies between the predicted and experimental data are then used to refine the computational models. For instance, if the experimental spectrum reveals a conformation not predicted by the initial DFT calculations, the theoretical model can be adjusted (e.g., by using a different functional or basis set) to better reflect reality. rsc.org This refined model can then be used to make new predictions, creating a virtuous cycle that leads to a highly accurate understanding of the molecule's structural and dynamic properties, which is the foundation for understanding its function. nih.gov

Table 3: Framework for a Prediction-Validation Feedback Loop

| Step | Method | Property Investigated | Outcome / Next Step | Reference |

|---|---|---|---|---|

| 1. Prediction | Density Functional Theory (DFT) / Molecular Dynamics (MD) | Stable 3D conformations, vibrational frequencies, relative energies. | A set of predicted low-energy structures and their theoretical spectra. | nih.govacs.orgmdpi.com |